4'-c-Ethynylthymidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

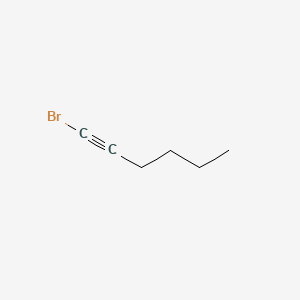

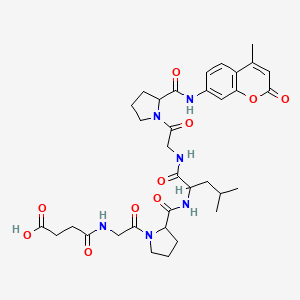

4’-Ethynylthymidine: (CAS No. 221272-62-4) is a novel nucleoside analog that has garnered attention for its antiviral and anticancer potential. Let’s explore its various facets:

Métodos De Preparación

Synthetic Routes::

Chemical Synthesis: 4’-Ethynylthymidine can be synthesized through chemical reactions. One common approach involves introducing an ethynyl group at the 4’-position of thymidine.

Enzymatic Synthesis: Enzymes can also catalyze the formation of this compound.

- The ethynyl group can be introduced using acetylene derivatives under specific conditions.

- Protecting groups are often used to prevent unwanted side reactions during synthesis.

- Industrial-scale production methods may involve large-scale chemical synthesis or fermentation processes.

Análisis De Reacciones Químicas

Reactions::

Inhibition of DNA Synthesis: 4’-Ethynylthymidine inhibits viral DNA synthesis by terminating elongation during replication.

Antiviral Activity: It has been effective against HIV-1, vesicular stomatitis virus, influenza virus, and hepatitis C virus.

Ethynylating Agents: Used to introduce the ethynyl group.

Protecting Groups: To safeguard functional groups during synthesis.

- The primary product is 4’-Ethynylthymidine itself.

Aplicaciones Científicas De Investigación

Antiviral Therapy: Its activity against various viruses makes it a potential antiviral drug candidate.

Cancer Treatment: Despite cytotoxicity, it may offer therapeutic options for cancer treatment.

Gene Therapy: Its ability to block DNA replication is relevant for gene therapy research.

Mecanismo De Acción

DNA Chain Termination: 4’-Ethynylthymidine disrupts viral DNA elongation, leading to incomplete replication.

Molecular Targets: Viral polymerases and DNA replication machinery.

Comparación Con Compuestos Similares

Uniqueness: 4’-Ethynylthymidine’s specific ethynyl modification sets it apart.

Similar Compounds: Other nucleoside analogs like zidovudine, lamivudine, and abacavir.

Propiedades

IUPAC Name |

1-[5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-3-12(6-15)8(16)4-9(19-12)14-5-7(2)10(17)13-11(14)18/h1,5,8-9,15-16H,4,6H2,2H3,(H,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKVXAAJAGWZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)C#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)

![4-Oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12102364.png)

![2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B12102387.png)

![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)